molecular formula C64H106N22O12 B15095407 (D-Ala3)-Dynorphin A (1-11) amide

(D-Ala3)-Dynorphin A (1-11) amide

Cat. No.: B15095407
M. Wt: 1375.7 g/mol
InChI Key: AQXYHKIZMZEAGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(D-Ala3)-Dynorphin A (1-11) amide is a synthetic peptide derived from the naturally occurring dynorphin A, which is an endogenous opioid peptide. This compound is specifically modified to include D-alanine at the third position and an amide group at the C-terminus. Dynorphin peptides are known for their potent activity at kappa-opioid receptors, which are involved in modulating pain, stress, and mood.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (D-Ala3)-Dynorphin A (1-11) amide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The initial amino acid is attached to a solid resin.

    Coupling: Subsequent amino acids are coupled to the growing chain using activating agents such as carbodiimides or uronium salts.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for further coupling.

    Cleavage and Purification: The completed peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. The use of high-throughput purification methods ensures the production of high-purity peptides suitable for research and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

(D-Ala3)-Dynorphin A (1-11) amide can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues can be substituted with other amino acids to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid derivatives and coupling agents like carbodiimides.

Major Products

    Oxidation: Methionine sulfoxide-containing peptides.

    Reduction: Peptides with free thiol groups.

    Substitution: Peptide analogs with modified amino acid sequences.

Scientific Research Applications

(D-Ala3)-Dynorphin A (1-11) amide has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in modulating kappa-opioid receptor activity and its effects on pain, stress, and mood.

    Medicine: Explored as a potential therapeutic agent for conditions involving kappa-opioid receptors, such as pain management and mood disorders.

    Industry: Utilized in the development of peptide-based drugs and as a reference standard in analytical methods.

Mechanism of Action

(D-Ala3)-Dynorphin A (1-11) amide exerts its effects primarily through interaction with kappa-opioid receptors. Upon binding to these receptors, the compound induces conformational changes that activate intracellular signaling pathways. This activation leads to the modulation of neurotransmitter release, resulting in analgesic and mood-altering effects. The presence of D-alanine at the third position enhances the stability and receptor affinity of the peptide.

Comparison with Similar Compounds

Similar Compounds

    Dynorphin A: The natural form of the peptide without the D-alanine modification.

    Dynorphin B: Another endogenous opioid peptide with similar receptor activity.

    U50,488: A synthetic kappa-opioid receptor agonist.

Uniqueness

(D-Ala3)-Dynorphin A (1-11) amide is unique due to the presence of D-alanine at the third position, which enhances its stability and receptor affinity compared to its natural counterpart, dynorphin A. This modification makes it a valuable tool for studying kappa-opioid receptor function and for developing potential therapeutic agents targeting these receptors.

Properties

IUPAC Name

1-[2-[[2-[[2-[[2-[[2-[[2-[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]propanoylamino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-(1,6-diamino-1-oxohexan-2-yl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C64H106N22O12/c1-6-37(4)51(60(97)82-46(21-14-30-76-64(72)73)61(98)86-31-15-22-49(86)59(96)79-43(52(67)89)18-10-11-27-65)85-56(93)45(20-13-29-75-63(70)71)80-55(92)44(19-12-28-74-62(68)69)81-57(94)47(32-36(2)3)84-58(95)48(34-39-16-8-7-9-17-39)83-53(90)38(5)78-50(88)35-77-54(91)42(66)33-40-23-25-41(87)26-24-40/h7-9,16-17,23-26,36-38,42-49,51,87H,6,10-15,18-22,27-35,65-66H2,1-5H3,(H2,67,89)(H,77,91)(H,78,88)(H,79,96)(H,80,92)(H,81,94)(H,82,97)(H,83,90)(H,84,95)(H,85,93)(H4,68,69,74)(H4,70,71,75)(H4,72,73,76)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQXYHKIZMZEAGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C)NC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C64H106N22O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1375.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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